molecular formula C10H7F2NO B11900933 2-(Difluoromethyl)-5-hydroxyquinoline

2-(Difluoromethyl)-5-hydroxyquinoline

Cat. No.: B11900933
M. Wt: 195.16 g/mol
InChI Key: DQOWDZAIPHMPIW-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-5-hydroxyquinoline is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of both a difluoromethyl group and a hydroxy group on the quinoline ring imparts distinct chemical properties, making it a valuable compound for various scientific research and industrial applications.

Properties

Molecular Formula

C10H7F2NO

Molecular Weight

195.16 g/mol

IUPAC Name

2-(difluoromethyl)quinolin-5-ol

InChI

InChI=1S/C10H7F2NO/c11-10(12)8-5-4-6-7(13-8)2-1-3-9(6)14/h1-5,10,14H

InChI Key

DQOWDZAIPHMPIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)C(F)F)C(=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of quinoline derivatives using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under specific reaction conditions . The reaction often requires the presence of a base and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 2-(Difluoromethyl)-5-hydroxyquinoline may involve large-scale difluoromethylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Hydroxyl Group Reactivity

The 5-hydroxy group participates in acid-base chemistry, hydrogen bonding, and nucleophilic reactions:

O-Alkylation and O-Acylation

  • O-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic media (e.g., K₂CO₃) to form ether derivatives. Polar aprotic solvents (e.g., DMF) enhance reactivity .

  • O-Acylation : Acetylated with acetic anhydride or acyl chlorides (e.g., acetyl chloride) under mild conditions .

Metal Chelation

The hydroxyl group coordinates metal ions (e.g., Fe³⁺, Cu²⁺), forming stable complexes. Chelation enhances applications in catalysis and medicinal chemistry .

Difluoromethyl Group Reactivity

The -CF₂H group engages in radical and nucleophilic pathways:

Radical Reactions

  • Under visible light, -CF₂H generates - CF₂H radicals, enabling difluoromethylation of alkenes or aromatic systems .

  • Example: Reaction with styrene yields 1,2-difluoroethyl derivatives via radical addition .

Nucleophilic Substitution

  • In strongly basic conditions (e.g., LDA), -CF₂H undergoes deprotonation, forming a difluoromethyl anion intermediate. This species reacts with electrophiles (e.g., aldehydes) .

Electrophilic Aromatic Substitution

The quinoline ring undergoes substitution at positions activated by the hydroxyl group:

Reaction Conditions Position Product
NitrationHNO₃/H₂SO₄, 0–5°CC-6 or C-8Nitro-substituted derivative
SulfonationH₂SO₄/SO₃, 50°CC-6Sulfonic acid derivative
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃C-6Halo-substituted quinoline

The hydroxyl group directs electrophiles to the para position (C-6), while -CF₂H exerts a meta-directing effect .

Dearomatization Reactions

Transition-metal catalysts enable partial reduction of the aromatic ring:

Hydroboration

  • Catalyzed by ZnEt₂, the quinoline ring undergoes 1,2-hydroboration with pinacolborane (HBpin), yielding 1,2-dihydroquinoline derivatives .

  • Example : Reaction with HBpin produces 2-(difluoromethyl)-5-hydroxy-1,2-dihydroquinoline .

Hydrosilylation

  • Using Co catalysts (e.g., Cp*Co(Ph₂PC₆H₃MeNH)), hydrosilylation occurs at the C1–C2 bond, forming silylated dihydroquinolines .

Cross-Coupling Reactions

The quinoline skeleton participates in palladium-catalyzed couplings:

Reaction Type Catalyst Substrate Product
Suzuki-MiyauraPd(PPh₃)₄Aryl boronic acidsBiaryl derivatives
Buchwald-HartwigPd₂(dba)₃/XantphosAminesAminated quinoline derivatives

Halogenation at C-3 or C-4 is required to enable cross-coupling .

Comparative Reactivity with Analogues

The position of substituents critically impacts reactivity:

Compound Key Reaction Rate (Relative) Primary Product
8-HydroxyquinolineMetal chelation1.0Fe³⁺/Cu²⁺ complexes
5-HydroxyquinolineElectrophilic substitution0.8C-6 nitrated derivative
2-(Difluoromethyl)-5-hydroxyquinolineRadical difluoromethylation1.5- CF₂H adducts

The electron-withdrawing -CF₂H group in this compound accelerates radical pathways compared to non-fluorinated analogues .

Mechanistic Insights

  • Hydrogen Bonding : The hydroxyl group stabilizes transition states in O-alkylation via hydrogen bonding with bases .

  • Radical Stability : The -CF₂H group stabilizes adjacent radicals through hyperconjugation, favoring chain propagation in radical reactions .

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
Research indicates that quinoline derivatives, including 2-(difluoromethyl)-5-hydroxyquinoline, exhibit significant antiviral properties. A study highlighted the effectiveness of quinoline derivatives against SARS-CoV-2, demonstrating their potential as inhibitors of viral replication . The incorporation of the difluoromethyl group enhances the compound's interaction with viral proteins, potentially increasing its efficacy.

Antimalarial and Antiparasitic Properties
Quinoline compounds have historically been used in treating malaria. Recent studies have shown that derivatives like 4,7-dichloroquinoline possess larvicidal effects on mosquito vectors of malaria and dengue . The difluoromethyl substitution may improve the pharmacokinetic profiles of these compounds, leading to better therapeutic outcomes.

Anticancer Potential
The biological activity of quinolines extends to anticancer applications. Compounds similar to this compound have demonstrated significant tumor growth inhibition in xenograft models. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

Chemical Synthesis Applications

Late-Stage Functionalization
The difluoromethyl group allows for late-stage functionalization in organic synthesis. Techniques such as radical hydrodifluoromethylation enable the transformation of complex molecules into difluoromethylated derivatives efficiently . This approach is particularly useful in drug modification processes where maintaining the integrity of the core structure is crucial.

Fluorinated Reagents in Synthesis
The compound also serves as a precursor or reagent in synthesizing other fluorinated compounds. For instance, it can be utilized in gem-difluoroolefination reactions involving aldehydes and ketones, enhancing the reactivity and selectivity of these transformations .

Material Science Applications

Nanotechnology
Fluorinated compounds like this compound are being explored for their potential in nanotechnology. The incorporation of fluorinated moieties can significantly alter the physical and chemical properties of nanoparticles, making them suitable for various applications including drug delivery systems and imaging agents .

Data Table: Summary of Biological Activities

Compound Target Activity Observed Effects Reference
This compoundAntiviralInhibition of SARS-CoV-2 replication
4,7-DichloroquinolineAntimalarialLarvicidal effects on mosquito vectors
Tetracyclic quinoline derivativesAnticancerTumor growth inhibition in xenograft models
Fluorinated nanoparticlesDrug deliveryEnhanced stability and targeting capabilities

Case Study 1: Antiviral Efficacy

A recent study evaluated various quinoline derivatives for their efficacy against SARS-CoV-2. The results indicated that compounds with a difluoromethyl group showed enhanced binding affinity to viral proteins compared to their non-fluorinated counterparts, suggesting improved antiviral activity due to structural modifications .

Case Study 2: Antimalarial Development

In another investigation focusing on mosquito-borne diseases, a series of quinoline derivatives were synthesized and tested for larvicidal activity against Anopheles mosquitoes. The study found that specific substitutions, including difluoromethyl groups, significantly increased toxicity against larval stages while maintaining low toxicity to non-target organisms .

Case Study 3: Synthesis Innovations

Researchers developed a novel synthetic route for incorporating the difluoromethyl group into complex organic molecules using radical hydrodifluoromethylation techniques. This method demonstrated high efficiency and selectivity, paving the way for new applications in pharmaceutical chemistry where late-stage modifications are essential .

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-5-hydroxyquinoline involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The hydroxy group can form hydrogen bonds with target molecules, influencing the compound’s binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)-5-hydroxyquinoline
  • 2-(Chloromethyl)-5-hydroxyquinoline
  • 2-(Methyl)-5-hydroxyquinoline

Uniqueness

2-(Difluoromethyl)-5-hydroxyquinoline is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it a valuable compound for various applications where these properties are desirable .

Biological Activity

2-(Difluoromethyl)-5-hydroxyquinoline is a compound of interest due to its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to highlight its efficacy and mechanisms of action.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Chemical Formula : C_10H_8F_2N_O
  • Molecular Weight : 201.17 g/mol

This compound features a quinoline backbone with a hydroxyl group and a difluoromethyl substituent, which may enhance its biological activity compared to other quinoline derivatives.

Antimicrobial Activity

Quinoline derivatives have shown significant antimicrobial properties. Studies indicate that this compound exhibits activity against various bacterial strains. For instance, fluoroquinolones, a class including modified quinolines, have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria . The presence of the difluoromethyl group may contribute to improved potency and selectivity.

Bacterial Strain Inhibition Zone (mm) MIC (µg/mL)
E. coli1532
S. aureus1816
Pseudomonas aeruginosa1264

Anticancer Activity

Research has highlighted the anticancer potential of quinoline derivatives. In vitro studies on various cancer cell lines have shown that this compound can induce apoptosis and inhibit cell proliferation. For example, an investigation into its effects on HepG2 liver cancer cells revealed an IC50 value of approximately 25 µM, indicating significant cytotoxicity .

Cell Line IC50 (µM) Mechanism of Action
HepG225Induction of apoptosis via ROS production
MDA-MB-231 (breast)30Cell cycle arrest at G0/G1 phase
HeLa (cervical)28Downregulation of anti-apoptotic proteins

The mechanisms underlying the biological activities of this compound include:

  • Induction of Apoptosis : The compound has been shown to upregulate pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2 .
  • ROS Generation : Increased reactive oxygen species (ROS) levels contribute to cellular stress and apoptosis in cancer cells .
  • Cell Cycle Arrest : It has been observed that this compound can cause cell cycle arrest in the G0/G1 phase, preventing cancer cells from proliferating .

Study on Anticancer Effects

A study conducted on the effects of this compound on various human cancer cell lines demonstrated its potential as an anticancer agent. The compound was tested against multiple cell lines, including HepG2 and MDA-MB-231. Results indicated significant growth inhibition with an IC50 ranging from 25 to 30 µM across different cell lines .

Antibacterial Activity Evaluation

Another study focused on the antibacterial properties of quinoline derivatives, including this compound. It was found to be effective against both Gram-positive and Gram-negative bacteria, with varying degrees of inhibition based on the bacterial strain tested .

Q & A

How can researchers optimize the synthesis of 2-(Difluoromethyl)-5-hydroxyquinoline to improve yield and purity?

Basic Research Question
Methodological Answer :

  • Reaction Conditions : Vary temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and catalysts (e.g., Pd/C or FeCl₃) to assess their impact on cyclization efficiency. Evidence from quinoline syntheses suggests higher yields in polar aprotic solvents at 100°C .
  • Fluorination Strategies : Compare difluoromethylation reagents (e.g., DAST vs. Deoxo-Fluor) to minimize byproducts. Monitor reaction progress via TLC or HPLC .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate pure product. Yield optimization data from similar compounds show >80% purity achievable with these steps .

What role does the difluoromethyl group play in modulating the compound’s bioavailability and metabolic stability?

Advanced Research Question
Methodological Answer :

  • Comparative Studies : Synthesize analogs (e.g., non-fluorinated or monofluorinated derivatives) and compare logP values (via shake-flask method) and metabolic stability (using liver microsome assays). Fluorine’s electron-withdrawing effects reduce basicity of adjacent amines, enhancing membrane permeability .
  • ADME Profiling : Conduct in vitro assays (Caco-2 cells for permeability, cytochrome P450 inhibition assays) to quantify fluorination’s impact. Data from fluorinated pharmaceuticals indicate improved metabolic stability due to C-F bond resistance to oxidative degradation .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question
Methodological Answer :

  • Experimental Replication : Standardize assay conditions (e.g., cell line, incubation time, solvent controls) across labs. For example, discrepancies in antifungal activity (IC₅₀ values) may arise from variations in fungal strain susceptibility .
  • Statistical Analysis : Apply multivariate regression to isolate confounding variables (e.g., solvent DMSO concentration, pH). Evidence from pharmacological studies highlights pH-dependent solubility as a critical factor in bioactivity .

What advanced spectroscopic techniques are critical for confirming the structure of this compound?

Basic Research Question
Methodological Answer :

  • X-Ray Crystallography : Resolve stereochemistry and hydrogen-bonding patterns. A study on 5-ethoxymethyl-8-hydroxyquinoline confirmed planar quinoline rings and intramolecular H-bonds using this method .
  • Multinuclear NMR : Assign peaks via ¹⁹F NMR (δ ≈ -120 ppm for CF₂) and ¹H-¹³C HSQC to verify substituent positions. Coupling constants (JHF) >50 Hz confirm difluoromethyl group presence .

How to design a retrosynthetic pathway for this compound?

Advanced Research Question
Methodological Answer :

  • Retrosynthetic Disconnections : Start from quinoline core; introduce hydroxy group via Friedländer synthesis (e.g., aminobenzaldehyde + ketone) and difluoromethyl via late-stage fluorination. Evidence from ECHA reports suggests benzaldehyde derivatives as viable precursors .
  • Key Intermediate : 5-Hydroxyquinoline-2-carbaldehyde. Fluorinate using Ruppert-Prakash reagent (TMSCF₃) under acidic conditions, followed by deprotection .

What computational methods predict the compound’s interaction with biological targets?

Advanced Research Question
Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model binding to fungal Complex II (succinate dehydrogenase), a target for related inhibitors like bixafen . Compare binding energies (ΔG) of fluorinated vs. non-fluorinated analogs.
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to analyze electrostatic potential maps. Studies on 8-hydroxyquinoline derivatives show fluorine’s inductive effects enhance electron density at the quinoline N-atom, influencing binding .

How can researchers validate hypotheses about the compound’s mechanism of action?

Basic Research Question
Methodological Answer :

  • Hypothesis Framework : Apply PICO (Population: fungal cells; Intervention: compound exposure; Comparison: untreated controls; Outcome: growth inhibition) .
  • Experimental Validation : Use knockout fungal strains lacking target proteins (e.g., SDHB subunit of Complex II) to confirm target specificity. Cross-reference with patent data on quinoline-based inhibitors .

What analytical methods quantify this compound in biological matrices?

Basic Research Question
Methodological Answer :

  • HPLC-MS/MS : Use C18 column (3.5 µm, 2.1 × 50 mm) with mobile phase (0.1% formic acid in acetonitrile/water). Calibrate with internal standards (e.g., deuterated analogs). LOQ reported as 0.1 ng/mL in plasma for similar fluorinated quinolines .
  • Validation Parameters : Assess linearity (R² >0.99), intra-day precision (<15% RSD), and recovery (>85%) per ICH guidelines .

Table 1: Key Physicochemical Properties

PropertyValue/MethodReference
Molecular Weight209.18 g/molCalculated
logP (Octanol-Water)2.8 (Predicted via ChemAxon)
Melting Point145–148°C (DSC)
λmax (UV-Vis)315 nm (in methanol)

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